molecular formula C15H18N2O B10845877 8-Cyclohexyloxy-quinolin-2-ylamine

8-Cyclohexyloxy-quinolin-2-ylamine

Cat. No.: B10845877
M. Wt: 242.32 g/mol
InChI Key: MPHNEJNPZMBSBN-UHFFFAOYSA-N
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Description

8-Cyclohexyloxy-quinolin-2-ylamine is a quinoline derivative featuring a cyclohexyloxy substituent at position 8 and an amine group at position 2. The quinoline backbone is a bicyclic aromatic structure with a nitrogen atom at position 1, making it a versatile scaffold in medicinal and industrial chemistry. The cyclohexyloxy group introduces steric bulk and lipophilicity, which can enhance membrane permeability and stability in non-polar environments. This compound is synthesized via nucleophilic substitution reactions, where 8-hydroxyquinoline reacts with cyclohexyl halides or activated cyclohexyl derivatives under basic conditions .

Its structural analogs are widely studied for their chelating, antimicrobial, and surfactant properties .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

8-cyclohexyloxyquinolin-2-amine

InChI

InChI=1S/C15H18N2O/c16-14-10-9-11-5-4-8-13(15(11)17-14)18-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H2,16,17)

InChI Key

MPHNEJNPZMBSBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=C2N=C(C=C3)N

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that quinoline derivatives, including 8-Cyclohexyloxy-quinolin-2-ylamine, exhibit strong anti-inflammatory effects by acting as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory response, and its inhibition can lead to reduced inflammation and pain relief. This compound has been studied for its potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Key Findings:

  • Mechanism of Action: Inhibition of COX-2 leads to decreased prostaglandin synthesis, which is crucial in the inflammatory process.
  • Clinical Relevance: The selective nature of COX-2 inhibitors helps minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs), making this compound a promising candidate for therapeutic development .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce oxidative stress in cancer cells. This compound has shown efficacy against various cancer cell lines by promoting mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels, which can selectively target cancer cells while sparing normal cells .

Case Studies:

  • Cytotoxicity Testing: In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cell lines. The compound's mechanism involves disrupting mitochondrial function, leading to increased apoptosis in cancer cells .
  • Resistance Mechanisms: The compound has been evaluated for its ability to overcome multidrug resistance in cancer therapies by exploiting the heightened oxidative stress characteristic of resistant cancer cells .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. Its ability to modulate signaling pathways involved in neuroinflammation suggests applications in treating neurodegenerative diseases such as Alzheimer's disease.

Research Insights:

  • Rho-Kinase Inhibition: The compound has been identified as a potential Rho-kinase inhibitor, which plays a role in various neurological disorders. By inhibiting Rho-kinase activity, this compound may help alleviate symptoms associated with neuroinflammation and promote neuronal survival .

Summary of Applications

Application TypeMechanism of ActionPotential Conditions Treated
Anti-inflammatoryCOX-2 inhibitionRheumatoid arthritis, osteoarthritis
AnticancerInduction of oxidative stress leading to apoptosisCervical cancer, colorectal cancer
NeuroprotectiveRho-Kinase inhibitionAlzheimer's disease, multiple sclerosis

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the following:

  • Synthetic Optimization: Microwave-assisted synthesis reduces reaction time for 8-substituted quinolines by 50% compared to traditional methods .
  • Industrial Relevance : Cyclohexyloxy derivatives are prioritized for high-temperature applications (e.g., engine additives) due to their thermal stability (>250°C decomposition point) .

Preparation Methods

Chlorination of 8-Hydroxyquinoline

The synthesis of 8-cyclohexyloxy-quinolin-2-ylamine often begins with 8-hydroxyquinoline, a commercially available scaffold. Conversion of the hydroxyl group (-OH) at position 8 into a superior leaving group, such as chloride, is achieved using phosphorus oxychloride (POCl3). This reaction proceeds via nucleophilic substitution, where POCl3 acts as both a chlorinating agent and a Lewis acid, facilitating the departure of the hydroxyl oxygen.

Reaction Conditions :

  • Solvent : Anhydrous conditions are critical; dichloromethane or chloroform is typically employed.

  • Temperature : Reflux at 80–110°C for 4–6 hours ensures complete conversion.

  • Yield : Reported yields for 8-chloroquinoline range from 75% to 90%.

Bromination and Alternative Leaving Groups

Bromination at position 8, though less common, utilizes bromine (Br2) or N-bromosuccinimide (NBS) in halogenated solvents. This method is advantageous for subsequent coupling reactions but requires stringent temperature control (-10°C to 0°C) to avoid polybromination. Alternative leaving groups, such as trifluoromethanesulfonyl (triflate), are introduced via reaction with triflic anhydride, enhancing reactivity in palladium-catalyzed cross-couplings.

Alkoxy Substitution at Position 8

Nucleophilic Aromatic Substitution (SNAr)

The displacement of chloride at position 8 with cyclohexanolate is a cornerstone of this synthesis. Cyclohexanol, deprotonated by potassium carbonate (K2CO3) or sodium hydride (NaH), attacks the electron-deficient quinoline ring at position 8.

Optimized Protocol :

  • Solvent : THF or DMSO (for enhanced nucleophilicity).

  • Base : K2CO3 (2.5 equiv) in THF yields 70–85% 8-cyclohexyloxyquinoline.

  • Temperature : 60–80°C for 12–24 hours.

Regioselectivity Considerations :
In THF, monosubstitution at position 8 predominates, while DMSO promotes disubstitution at positions 6 and 7 in dichloro precursors. This solvent-dependent behavior is attributed to DMSO’s ability to form hydrogen bonds with alcohols, increasing their nucleophilicity.

Direct Substitution of Hydroxyl Groups

An alternative route bypasses chlorination by directly substituting 8-hydroxyquinoline’s hydroxyl group. Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), cyclohexanol couples to position 8 with inversion of configuration. However, this method is less efficient (50–60% yield) due to competing side reactions.

Installation of the 2-Amino Group

Nitration and Reduction

Introducing the amine at position 2 via nitration requires careful regiochemical control. Directed ortho-metalation using lithium diisopropylamide (LDA) generates a lithio-intermediate at position 2, which is quenched with nitro groups. Subsequent reduction with tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C) yields the 2-amino derivative.

Challenges :

  • Nitration of quinoline typically favors positions 3, 5, or 8, necessitating directing groups for position 2 selectivity.

  • Over-reduction or dehalogenation may occur during nitro group reduction, requiring mild conditions (e.g., H2 at 30 psi).

Buchwald-Hartwig Amination

For halogenated precursors (e.g., 2-bromo-8-cyclohexyloxyquinoline), palladium-catalyzed amination with ammonia or benzophenone imine offers a direct route.

Standard Conditions :

  • Catalyst : Pd2(dba)3 (2 mol%) with Xantphos (4 mol%).

  • Base : Cs2CO3 (3 equiv) in toluene at 100°C.

  • Yield : 65–80% after 24 hours.

Integrated Synthetic Routes

Route 1: Sequential Halogenation and Substitution

  • 8-Hydroxyquinoline → 8-Chloroquinoline : POCl3, reflux, 6 hours (Yield: 88%).

  • 8-Chloroquinoline → 8-Cyclohexyloxyquinoline : K2CO3, cyclohexanol, THF, 70°C, 18 hours (Yield: 82%).

  • 2-Nitro-8-cyclohexyloxyquinoline → 2-Amino-8-cyclohexyloxyquinoline : H2 (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours (Yield: 78%).

Route 2: Direct Alkoxy-Amination

  • 8-Hydroxyquinoline → 2-Amino-8-hydroxyquinoline : Directed lithiation at -78°C, quenching with Tosyl azide, reduction (Yield: 55%).

  • 2-Amino-8-hydroxyquinoline → Target Compound : Mitsunobu reaction with cyclohexanol (Yield: 48%).

Analytical Validation and Challenges

Spectroscopic Confirmation

  • 13C-NMR : Distinct signals at δ 155.2 ppm (C8-O) and δ 148.9 ppm (C2-NH2) confirm substitution patterns.

  • X-Ray Diffraction : Single-crystal analysis of analogs (e.g., 7-propoxy derivatives) validates regiochemistry, showing dihedral angles of 81.79° between quinoline and substituent planes.

Common Side Reactions

  • Over-Oxidation : During sulfide → sulfone conversions (e.g., using OXONE™), excess oxidant may degrade the quinoline ring.

  • Solvolysis : Polar aprotic solvents (DMSO) accelerate hydrolysis of chloro intermediates, necessitating anhydrous conditions .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation for cooperative binding analysis. Validate via bootstrapping (1000 iterations) to estimate confidence intervals. Report p-values with Bonferroni correction for multiple comparisons .

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